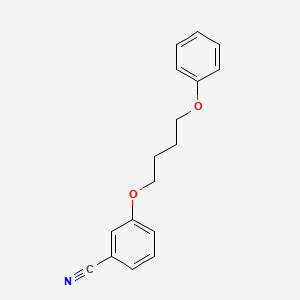
Benzoic acid;ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;ethanamine typically involves the reaction between benzoic acid and ethanamine. One common method is the formation of an amide bond through a condensation reaction. This can be achieved by reacting benzoic acid with ethanamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This involves the esterification of benzoic acid followed by the reaction with ethanamine under controlled conditions . The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzoic acid;ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group in ethanamine can participate in nucleophilic substitution reactions, forming different derivatives.
Condensation Reactions: The formation of amides through condensation reactions with carboxylic acids is a key reaction for this compound.
Oxidation and Reduction: While the benzoic acid moiety can undergo oxidation to form benzaldehyde or benzoic acid derivatives, the ethanamine part can be reduced to form ethylamine derivatives.
Common Reagents and Conditions
Dehydrating Agents: Thionyl chloride, phosphorus trichloride.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like ZrCl₄.
Solvents: Organic solvents like ethanol, acetone, or diethyl ether are commonly used.
Major Products Formed
N-Ethylbenzamide: Formed from the reaction of benzoic acid and ethanamine.
Various Amides: Depending on the specific reaction conditions and reagents used, different amide derivatives can be synthesized.
科学研究应用
Benzoic acid;ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various amides and other derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid;ethanamine involves its interaction with various molecular targets. The benzoic acid part can inhibit the growth of microorganisms by disrupting their metabolic processes . The ethanamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzamide: Similar structure but lacks the ethylamine group.
Ethylbenzamide: Contains an ethyl group attached to the benzamide structure.
Phenylacetic Acid: Similar aromatic structure but with a different functional group.
Uniqueness
Benzoic acid;ethanamine is unique due to the presence of both the benzoic acid and ethanamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
31000-85-8 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
benzoic acid;ethanamine |
InChI |
InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H,8,9);2-3H2,1H3 |
InChI 键 |
WQPPYOAGCWAZEI-UHFFFAOYSA-N |
规范 SMILES |
CCN.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)


![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)




![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)

![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)

